
1-(Phenylsulfonyl)-4-azaindole
Overview
Description
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core with a phenylsulfonyl group attached
Preparation Methods
The synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the lithiation of 1-(phenylsulfonyl)-pyrrole, followed by a series of reactions to introduce the pyrrolo[3,2-b]pyridine core . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the sulfonyl group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets through its sulfonyl and pyrrolo[3,2-b]pyridine moieties. These interactions can influence various biochemical pathways, depending on the specific application and target molecules involved .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:
2-(Phenylsulfonyl)pyridine: This compound has a similar sulfonyl group but differs in the core structure, leading to different chemical and physical properties.
1-(Phenylsulfonyl)pyrrole: Another related compound with a simpler pyrrole core, used in various synthetic applications.
Properties
Molecular Formula |
C13H10N2O2S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,11-5-2-1-3-6-11)15-10-8-12-13(15)7-4-9-14-12/h1-10H |
InChI Key |
HGOGRVVSSAWHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
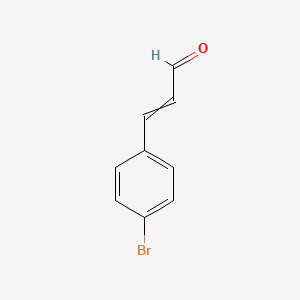
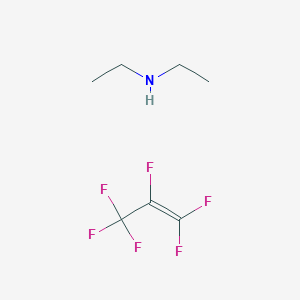
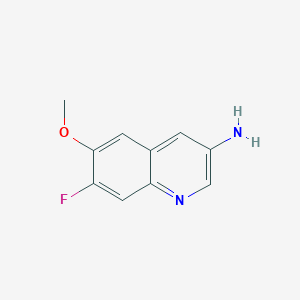
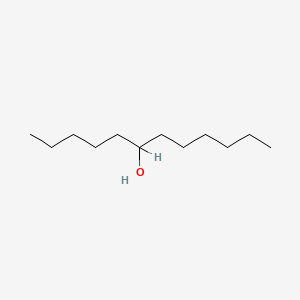
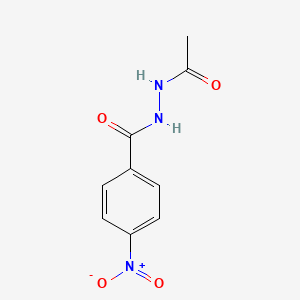
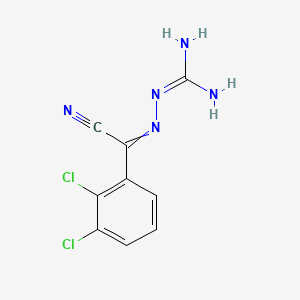
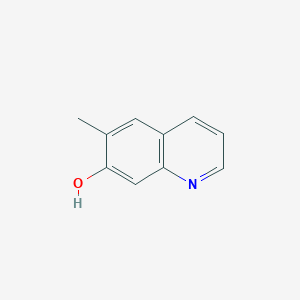
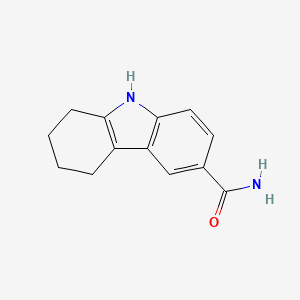
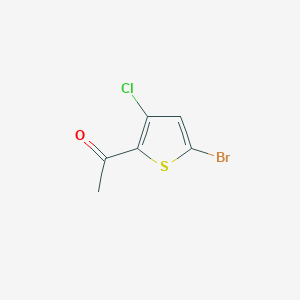
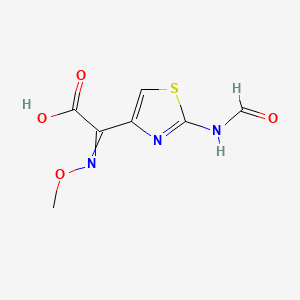
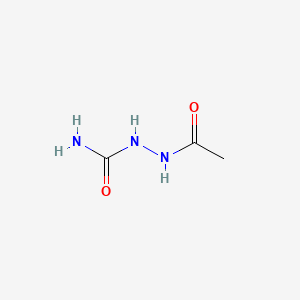
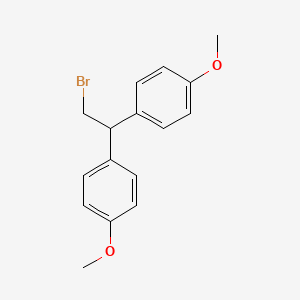
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B8813228.png)
![5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol](/img/structure/B8813232.png)
